molecular formula C12H7N3O2 B8290938 5-Nitro-2-pyridin-2-ylbenzonitrile

5-Nitro-2-pyridin-2-ylbenzonitrile

Cat. No.: B8290938
M. Wt: 225.20 g/mol
InChI Key: HEVFQYSXXBFWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-pyridin-2-ylbenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a nitro group at position 5 and a pyridin-2-yl group at position 2.

Properties

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

5-nitro-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H7N3O2/c13-8-9-7-10(15(16)17)4-5-11(9)12-3-1-2-6-14-12/h1-7H

InChI Key

HEVFQYSXXBFWGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridine derivatives and nitrofuran-based analogs, focusing on molecular features, substituents, and biological implications.

Table 1: Structural Comparison of Pyridine-Substituted Benzonitriles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Nitro-2-(pyridin-2-ylamino)benzonitrile 945367-17-9 C₁₂H₈N₄O₂ 240.22 Nitro, pyridin-2-ylamino
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile 876536-95-7 C₁₆H₁₅N₅O₂ 309.33 Nitro, piperazine-linked pyridin-2-yl
2-Chloro-5-cyanopyridine 33252-28-7 C₆H₃ClN₂ 138.56 Chloro, cyano
5-Nitro-2-pyridin-2-ylbenzonitrile* N/A C₁₂H₈N₃O₂ 238.22 Nitro, pyridin-2-yl

*Inferred structure based on nomenclature and analogs.

Key Observations:

The absence of a piperazine moiety (as in 876536-95-7) simplifies the structure, possibly enhancing metabolic stability .

Functional Group Impact :

  • The nitro group (common across analogs) is electron-withdrawing, influencing reactivity and electronic properties.
  • The pyridin-2-yl group may facilitate metal coordination or π-π stacking in supramolecular systems .

Biological Relevance: While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rats , the pyridinylbenzonitriles in the reviewed evidence lack explicit toxicological data. Structural differences (e.g., nitrofurans vs. pyridinylbenzonitriles) suggest divergent biological pathways.

Table 2: Carcinogenicity Data for Nitrofuran Derivatives

Compound Name Target Organ (Rat) Tumor Incidence (%) Latency (Weeks) Reference
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Urinary bladder 100 9–12
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Mammary gland 91 26–46
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Liver, mesentery 100 28–37

Key Observations:

  • Nitrofurans induce organ-specific tumors (e.g., bladder, liver) due to metabolic activation .

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